molecular formula C10H8ClFN2O B1408936 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol CAS No. 1592725-46-6

1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol

Cat. No.: B1408936
CAS No.: 1592725-46-6
M. Wt: 226.63 g/mol
InChI Key: UPDPOKYZEUTUOM-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol is a pyrazole derivative of significant interest in medicinal chemistry for the development of novel antimicrobial agents . As a pyrazolol compound, it belongs to a class of heterocycles renowned for a broad spectrum of biological activities . Its core structure, featuring a five-membered aromatic ring with two adjacent nitrogen atoms, serves as a privileged pharmacophore in many approved drugs and active research compounds . This compound is primarily valued for its potential in antibacterial and antifungal research. Pyrazole derivatives have demonstrated potent activity against drug-resistant bacterial strains such as Methicillin-susceptible and Methicillin-resistant Staphylococcus aureus (MSSA & MRSA), with some analogues showing minimum inhibitory concentration (MIC) values as low as 4 µg/mL . The mechanism of action for such pyrazole-based compounds often involves the inhibition of critical microbial enzymes. Molecular docking studies suggest that potent pyrazolol derivatives can effectively target dihydrofolate reductase (DHFR) in Staphylococcus aureus and N-myristoyltransferase (NMT) in Candida albicans , disrupting essential biosynthetic pathways and leading to cell death . The 2-chloro-4-fluorobenzyl moiety at the N1 position is a strategic functional group that can influence the molecule's electronic properties and binding affinity to these biological targets. Researchers utilize this compound as a key synthetic intermediate or a lead structure for further chemical exploration. Its structure-activity relationship (SAR) can be investigated by modifying the pyrazole core or the benzyl substituent to optimize potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties . The compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFN2O/c11-10-3-8(12)2-1-7(10)5-14-6-9(15)4-13-14/h1-4,6,15H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDPOKYZEUTUOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CN2C=C(C=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution on Benzyl Halides

Method Overview:
A common approach involves reacting 2-chloro-4-fluorobenzyl halides (bromides or chlorides) with pyrazol-4-ol derivatives under basic conditions. This method leverages the nucleophilicity of pyrazol-4-ol to displace halogens on the benzyl group.

Typical Reaction Conditions:

  • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
  • Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
  • Temperature: Reflux (around 80–120°C)
  • Duration: 4–24 hours depending on reactivity

Reaction Scheme:

2-Chloro-4-fluorobenzyl halide + Pyrazol-4-ol → 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol

Research Findings:
EvitaChem reports the synthesis of similar benzyl derivatives via nucleophilic substitution, emphasizing the importance of solvent choice and base strength to optimize yields (see).

Condensation and Cyclization Approaches

Method Overview:
Another route involves cyclization of suitable precursors such as chalcones or hydrazines bearing the chlorofluorobenzyl moiety. These precursors undergo cyclization under acidic or basic conditions to form the pyrazol-4-ol core.

Key Steps:

  • Formation of chalcones via aldol condensation of benzaldehyde derivatives with acetyl compounds
  • Cyclization with hydrazine derivatives under reflux to generate the pyrazole ring

Research Findings:
The synthesis of pyrazol-4-ol derivatives from chalcones and hydrazines has been documented, demonstrating high yields and structural diversity (see,).

Vilsmeier-Haack Formylation and Subsequent Functionalization

Method Overview:
This method involves initial formylation of pyrazole derivatives using Vilsmeier-Haack conditions, followed by nucleophilic substitution with chlorofluorobenzyl reagents.

Procedure:

  • React pyrazole with POCl₃ and DMF to introduce formyl groups
  • Subsequent substitution with chlorinated benzyl derivatives under basic conditions

Research Findings:
Popov et al. detailed the use of Vilsmeier-Haack reaction for preparing chlorinated pyrazoles, which can be further functionalized to the target compound (see,).

Direct Multi-Component and One-Pot Syntheses

Method Overview:
Recent advances include one-pot multicomponent reactions involving chalcones, hydrazines, and benzyl halides to synthesize complex pyrazol derivatives efficiently.

Advantages:

  • Reduced steps and purification processes
  • High yields and structural complexity

Research Findings:
The synthesis of heterocyclic compounds with pyrazol and benzyl groups via multi-component reactions has been reported, emphasizing operational simplicity and versatility (see,).

Data Table: Summary of Preparation Methods

Method Key Reagents Solvent Conditions Yield Notes
Nucleophilic substitution 2-chloro-4-fluorobenzyl halide + pyrazol-4-ol DMF/DMSO Reflux, 80–120°C 60–85% Widely used, scalable
Cyclization of chalcones Chalcones + hydrazine derivatives Ethanol Reflux 70–90% High structural diversity
Vilsmeier-Haack formylation Pyrazole + POCl₃/DMF DMF 70–80°C 50–67% Suitable for functionalization
Multi-component reactions Chalcones, benzyl halides, hydrazines Ethanol Reflux 77–90% One-pot, efficient

Research Findings and Considerations

  • Reaction Optimization:
    Temperature, solvent polarity, and base strength significantly influence yield and purity. Elevated temperatures favor nucleophilic substitution, but excessive heat may lead to side reactions.

  • Substituent Effects:
    Electron-withdrawing groups like chlorine and fluorine on the benzyl ring enhance electrophilicity, facilitating substitution reactions.

  • Industrial Scalability:
    Continuous flow reactors and microwave-assisted synthesis are promising for scaling up, offering better control over reaction parameters and reducing reaction times.

  • Purification Techniques: Crystallization, chromatography, and recrystallization are standard for product isolation, with crystallography confirming structural integrity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of pyrazole derivatives are highly sensitive to substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrazol-4-ol Derivatives
Compound Name Substituent on Benzyl/Aryl Group Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol 2-Cl, 4-F C₁₀H₈ClFN₂O 224.64 Pharmaceutical intermediate
1-(4-Chlorophenyl)-1H-pyrazol-4-ol 4-Cl (phenyl) C₉H₇ClN₂O 194.62 Pesticide metabolite (Pyraclofos)
1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-4-ol 3-CF₃ (phenyl) C₁₀H₇F₃N₂O 240.17 Small-molecule scaffold
1-(3-Chloro-benzyl)-1H-pyrazol-4-ol 3-Cl (benzyl) C₁₀H₉ClN₂O 208.64 Undisclosed (catalog listing)

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs): The 2-Cl, 4-F substituents in the target compound enhance electrophilicity and stabilize negative charges, which may improve binding to biological targets (e.g., enzymes or receptors) .
  • Steric Effects:
    • Substituents at the 2-position (e.g., 2-Cl in the target compound) introduce steric hindrance, which can restrict rotational freedom and influence conformational preferences in binding pockets .

Physicochemical Properties

Table 2: NMR Chemical Shifts and Substituent Effects
Compound Substituent Aromatic Proton Shift (ppm) Hydroxyl Proton Shift (ppm) Notes References
1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol 2-Cl, 4-F 7.41–9.27 (downfield) ~6.00 Halogens induce deshielding
1-(4-Methoxyphenyl)-1H-pyrazol-4-ol 4-OCH₃ 6.80–7.20 (upfield) 5.50 Electron-donating OCH₃ shields protons
  • Hydrogen Bonding: The hydroxyl group at the 4-position participates in intermolecular hydrogen bonding, influencing crystal packing and solubility .

Research Findings and Key Insights

Synthetic Challenges:

  • Halogenated benzyl groups (e.g., 2-Cl-4-F) require precise control during coupling reactions to avoid regioselectivity issues .

Crystallographic Data:

  • Derivatives with para-substituted aryl groups (e.g., 4-Cl) exhibit smaller dihedral angles (~8–18°) between the pyrazole and aryl rings, promoting conjugation and π-π stacking .

Biological Relevance:

  • The 2-Cl-4-F substitution pattern is under investigation for kinase inhibition, leveraging halogen bonds with ATP-binding pockets .

Biological Activity

1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. The compound consists of a pyrazole ring with a 2-chloro-4-fluorobenzyl substituent, which contributes to its distinctive chemical and biological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol is characterized by:

  • Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
  • Substituents : A chloro and a fluoro group on the benzyl moiety, enhancing its reactivity and biological interactions.

The biological activity of 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound has been shown to:

  • Inhibit Inflammatory Pathways : It may inhibit specific enzymes involved in inflammation, leading to anti-inflammatory effects.
  • Modulate Enzyme Activity : The compound can bind to certain enzymes, altering their activity and affecting metabolic pathways critical for cellular functions .

Anti-inflammatory Properties

Research indicates that pyrazole derivatives, including 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol, exhibit anti-inflammatory properties. These compounds have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. In vitro studies have demonstrated that this compound can significantly reduce pro-inflammatory cytokines in cell cultures .

Anticancer Activity

The potential anticancer effects of 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol have also been explored. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by promoting cell cycle arrest and apoptosis .

Study on Anti-inflammatory Effects

A study published in Molecular Sciences investigated the anti-inflammatory effects of several pyrazole derivatives, including 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol. The results indicated a dose-dependent inhibition of COX enzymes, leading to reduced levels of inflammatory mediators in treated cells. This suggests that the compound could be a candidate for developing new anti-inflammatory drugs .

Anticancer Research

In another study focusing on cancer treatment, researchers evaluated the cytotoxic effects of 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol on human breast cancer cells. The findings revealed that the compound significantly inhibited cell growth and induced apoptosis, highlighting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-olStructureAnti-inflammatory, anticancer
2-Chloro-4-fluorobenzyl bromideSimilar structure without pyrazoleLimited biological activity
1-(2-Chloro-4-fluorobenzyl)piperazineContains piperazine instead of pyrazoleDifferent pharmacological profile

Q & A

Q. What are the recommended synthetic routes for 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol, and how can reaction efficiency be optimized?

Methodology : A common approach involves cyclocondensation of substituted hydrazines with β-diketones or α,β-unsaturated ketones. For example, refluxing 2,4-dinitrophenylhydrazine with an epoxyketone derivative in glacial acetic acid (4–6 hours, 120°C) yields pyrazole derivatives. Reaction monitoring via TLC (ethyl acetate/hexane, 5:1) ensures purity, while recrystallization from ethanol-water mixtures improves yield (56–60%) . Optimization includes adjusting molar ratios, solvent polarity, and temperature gradients to minimize side products.

Q. How is spectroscopic characterization (NMR, IR) employed to confirm the structure of this compound?

Methodology :

  • ¹H NMR : Aromatic protons in pyrazole derivatives typically resonate at δ 7.41–9.27 ppm, with downfield shifts due to electron-withdrawing substituents (e.g., Cl, F). The hydroxyl group (OH) appears upfield (δ ~6.00 ppm) in DMSO-d₆ .
  • IR : Stretching vibrations for C=N (1520–1600 cm⁻¹) and OH (3200–3500 cm⁻¹) confirm the pyrazole core and hydroxyl group .
  • Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 255.04 for C₁₀H₇ClFN₂O).

Q. What safety protocols are critical during handling and storage?

Methodology :

  • Handling : Use PPE (gloves, goggles), avoid inhalation/contact with skin, and work in fume hoods due to potential toxicity .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation. Avoid exposure to moisture or light .

Q. How is single-crystal X-ray diffraction applied to determine its molecular geometry?

Methodology : Crystals grown via slow evaporation (e.g., in ethanol) are analyzed using a Bruker D8 Venture diffractometer. Data refinement with SHELXL (via OLEX2 interface) provides bond lengths (C–C: 1.38–1.42 Å) and angles. Disorder in the fluorobenzyl group may require TWINABS for correction .

Advanced Research Questions

Q. How do electron-donating/withdrawing substituents influence the compound’s reactivity in heterocyclic synthesis?

Methodology :

  • Electron-withdrawing groups (Cl, F) on the benzyl ring increase electrophilicity, accelerating nucleophilic attack at the pyrazole C-4 position.
  • Substituent effects are quantified via Hammett constants (σₚ for Cl: +0.23; F: +0.06), correlating with reaction rates in SNAr or cyclization pathways .

Q. How can discrepancies in crystallographic data (e.g., bond lengths, R-factors) be resolved?

Case Study : Conflicting R-factors (e.g., 0.081 vs. 0.05) may arise from crystal quality or refinement models. Strategies include:

  • Re-measuring data at 100 K to reduce thermal motion .
  • Using Hirshfeld surface analysis to validate hydrogen bonding (e.g., O–H···N interactions) .
  • Comparing with DFT-optimized geometries (B3LYP/6-31G*) .

Q. What structure-activity relationships (SARs) are hypothesized for its biological activity?

Methodology : Analogues like CDB-4022 (1-(2-chloro-4-fluorobenzyl)-1H-indazole-3-carbohydrazide) show that halogenated benzyl groups enhance target affinity (e.g., kinase inhibition). Pyrazole hydroxylation may modulate solubility and bioavailability. In vitro assays (e.g., IC₅₀ in cancer cell lines) guide SAR refinement .

Q. How can computational methods predict its metabolic stability or toxicity?

Methodology :

  • ADMET Prediction : SwissADME estimates logP (~2.5) and CYP450 inhibition.
  • Molecular Dynamics : Simulations (AMBER) model interactions with hepatic enzymes (e.g., CYP3A4) to identify metabolic hotspots (e.g., hydroxyl group glucuronidation) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol
Reactant of Route 2
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1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol

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